molecular formula C9H10ClN B6202896 2-chloro-5-cyclopropylaniline CAS No. 1341041-26-6

2-chloro-5-cyclopropylaniline

Cat. No.: B6202896
CAS No.: 1341041-26-6
M. Wt: 167.6
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Description

2-Chloro-5-cyclopropylaniline is an aromatic amine derivative characterized by a chlorine substituent at the 2-position and a cyclopropyl group at the 5-position of the aniline ring. This compound is structurally significant due to the steric and electronic effects imparted by the cyclopropyl group, a strained three-membered hydrocarbon ring. Such substituents are known to influence reactivity, solubility, and biological activity in medicinal and agrochemical applications.

Properties

CAS No.

1341041-26-6

Molecular Formula

C9H10ClN

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-cyclopropylaniline can be achieved through several methods. One common approach involves the cyclopropylation of 2-chloroaniline. This can be done by reacting 2-chloroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 2-chloro-5-nitroaniline, followed by cyclopropylation. This approach allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-5-cyclopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 5-Chloro-2-iodo-4-methylaniline ()

  • Structural Differences :
    • Substituents : The compound in features iodine at the 2-position, methyl at the 4-position, and chlorine at the 5-position. In contrast, the target compound replaces iodine with a cyclopropyl group at the 5-position.
    • Electronic Effects : Iodine is a bulky, polarizable substituent that can enhance electrophilic substitution reactivity. The cyclopropyl group, being electron-donating due to its conjugation with the aromatic ring, may stabilize the amine group.
  • Potential Applications: Iodo-substituted anilines are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopropyl analog may instead favor ring-opening reactions or serve as a rigid scaffold in drug design.
Property 2-Chloro-5-cyclopropylaniline 5-Chloro-2-iodo-4-methylaniline
Substituent Positions Cl (2), Cyclopropyl (5) Cl (5), I (2), CH₃ (4)
Molecular Weight (g/mol) ~169.6 (calculated) ~267.5 (calculated)
Key Reactivity Electron-donating cyclopropyl Electrophilic iodine

Comparison with 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline ()

  • Structural Differences: Substituents: The compound in includes a benzooxazol-2-yl group substituted with isopropyl at the 5-position. This introduces a heterocyclic moiety absent in the target compound. The cyclopropyl group in the target compound may enhance electron density on the ring.
  • Potential Applications: Benzooxazole-containing anilines are prevalent in fluorescent dyes or kinase inhibitors. The cyclopropyl analog might prioritize stability in harsh reaction conditions due to its non-heterocyclic structure.
Property This compound 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline
Substituent Complexity Simple alkyl substituent Heterocyclic moiety
Solubility Likely higher in nonpolar solvents Likely lower due to bulky benzooxazole
Bioactivity Potential agrochemical use Pharmaceutical applications (e.g., kinase inhibition)

Comparison with 5-Chloro-2-(4-isopropylphenoxy)aniline ()

  • Structural Differences: Substituents: describes a phenoxy group with 4-isopropyl substitution at the 2-position. The target compound lacks an oxygen linker but includes a cyclopropyl group. Electronic Effects: The phenoxy group is strongly electron-withdrawing, which could deactivate the aromatic ring toward electrophilic substitution. The cyclopropyl group may instead moderately activate the ring.
  • Potential Applications: Phenoxy-substituted anilines are common in polymer chemistry or herbicide synthesis. The cyclopropyl variant might be more suited for catalytic hydrogenation or asymmetric synthesis.
Property This compound 5-Chloro-2-(4-isopropylphenoxy)aniline
Substituent Type Cyclopropyl (alkyl) Phenoxy (aryl ether)
Ring Activation Moderate electron donation Strong electron withdrawal
Thermal Stability High (stable ring) Moderate (ether cleavage risk)

Research Implications and Limitations

While the provided evidence highlights structural diversity among chloro-substituted anilines, direct experimental data (e.g., melting points, spectroscopic profiles) for This compound and its analogs are scarce. Future studies should prioritize synthesizing this compound and benchmarking its properties against these derivatives. The cyclopropyl group’s unique steric profile may offer advantages in drug discovery or materials science, warranting further exploration.

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